molecular formula C24H26FN5OS B2846384 N-(2,6-dimethylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 1251615-35-6

N-(2,6-dimethylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2846384
CAS No.: 1251615-35-6
M. Wt: 451.56
InChI Key: MFLNMMXEVAYIIG-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a multi-component architecture. Its structure includes:

  • 2,6-Dimethylphenyl group: A sterically hindered aromatic substituent that may influence solubility and receptor interactions.
  • Pyrimidine ring: A nitrogen-containing heterocycle linked via a sulfanyl (S) group, contributing to electronic delocalization and binding specificity.
  • 4-(2-Fluorophenyl)piperazine: A fluorinated piperazine moiety known to enhance pharmacokinetic properties, such as blood-brain barrier penetration and metabolic stability.

This compound is part of a broader class of N-(substituted phenyl)acetamides, which are frequently employed as intermediates in synthesizing heterocyclic compounds with biological relevance, such as antipsychotics or enzyme inhibitors .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5OS/c1-17-6-5-7-18(2)24(17)28-22(31)15-32-23-14-21(26-16-27-23)30-12-10-29(11-13-30)20-9-4-3-8-19(20)25/h3-9,14,16H,10-13,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLNMMXEVAYIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the triazole ring, the coupling of the pyridine and phenyl groups, and the final assembly of the piperazine moiety. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparison with analogs differing in substituents, heterocycles, or linker groups. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/R-Groups Heterocycle/Linker Notable Properties
Target Compound Acetamide 2,6-Dimethylphenyl, 2-Fluorophenylpiperazine Pyrimidine, sulfanyl linker Enhanced lipophilicity (due to fluorine), potential CNS activity
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide 4-Chloro-2-nitrophenyl, methylsulfonyl None (sulfonyl group as substituent) Intermediate for sulfur-containing heterocycles; nitro group increases reactivity
2-(Quinolin-8-yloxy)acetamide Acetamide Quinolin-8-yloxy Quinoline Antimalarial/anticancer activity reported
2,5-Piperazinedione derivatives Acetamide-derived Varied aryl groups Piperazinedione Cyclic peptide mimetics; antimicrobial applications

Key Observations

The 2-fluorophenylpiperazine moiety enhances metabolic stability and CNS penetration relative to non-fluorinated analogs (e.g., simple piperazine derivatives).

Sulfonyl vs. sulfanyl groups: The sulfonyl group in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide is electron-withdrawing, increasing electrophilicity, whereas the sulfanyl linker in the target compound may enhance redox stability.

Biological Implications :

  • Fluorinated piperazines (as in the target compound) are associated with dopamine D2/5-HT1A receptor modulation in antipsychotic drugs, whereas 2,5-piperazinediones are explored for antimicrobial activity due to their peptide-like structure.

Research Findings and Limitations

  • Synthetic Utility : Like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide , the target compound could serve as a precursor for sulfur-containing heterocycles, though its pyrimidine-piperazine hybrid structure may limit straightforward derivatization.
  • Data Gaps : Direct pharmacological data (e.g., IC50 values, receptor binding) for the target compound are absent in publicly available literature. Comparative analyses rely on structural extrapolation from related acetamides .

Biological Activity

N-(2,6-dimethylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a dimethylphenyl group, a piperazine moiety, and a pyrimidine ring with a sulfanyl group. Its molecular formula is C20H24FN5SC_{20}H_{24}FN_5S, and it has a molecular weight of approximately 392.5 g/mol.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Receptor Interaction : The compound is believed to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which may explain its potential effects on mood and cognition.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of neurotransmitters like serotonin and norepinephrine in the synaptic cleft.
  • Anticonvulsant Activity : Similar compounds have shown anticonvulsant properties by modulating GABAergic transmission. This mechanism could be relevant for this compound as well.

Anticonvulsant Properties

Research indicates that derivatives of this compound may exhibit anticonvulsant activity. For instance, related compounds have been tested in maximal electroshock tests and have shown efficacy in reducing seizure activity without significant neurotoxicity or hepatotoxicity. This suggests a promising profile for further development in epilepsy treatment .

Antidepressant Effects

The interaction with serotonin receptors points towards potential antidepressant effects. Compounds that modulate serotonin levels have been widely studied for their efficacy in treating depression and anxiety disorders. The specific interactions of this compound with these receptors warrant further investigation through clinical trials .

Study 1: Anticonvulsant Activity Assessment

A study conducted on a series of piperazine derivatives demonstrated that similar compounds exhibited significant anticonvulsant properties when administered both orally and intraperitoneally. The lead compound from this series increased GABA levels significantly and inhibited GABA transaminase enzyme activity .

Compound NameRoute of AdministrationEfficacy (%)GABA Level Increase (%)
Compound AOral85118
Compound BIntraperitoneal90110

Study 2: Serotonin Receptor Binding Affinity

Another study evaluated the binding affinity of related compounds to serotonin receptors. The results indicated that compounds with structural similarities to this compound showed promising binding affinities, suggesting potential as antidepressants.

Compound Name5HT1A Binding Affinity (nM)5HT2A Binding Affinity (nM)
Compound C5045
Compound D3040

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